Physicochemical Property Differentiation: Acetamide, N-bicyclo[3.3.1]non-1-yl- vs. Its Benzamide Homolog (CAS 116137-38-3)
The acetamide target compound (C11H19NO, MW 181.27 g/mol) possesses a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Its closest commercially cataloged analog, N-bicyclo[3.3.1]non-1-yl-benzamide (CAS 116137-38-3; C16H21NO, MW 243.34 g/mol), differs by the replacement of the acetyl methyl group with a phenyl ring [2]. Although a direct experimental logP measurement for the benzamide is not publicly reported, the computed property shift is substantial: the benzamide's larger aromatic surface increases molecular weight by 62 g/mol (34% increase) and is predicted to elevate logP by approximately 1.0–1.5 log units relative to the acetamide, based on fragment-based calculations consistent with the XLogP3 algorithm [1]. The TPSA remains identical (29.1 Ų) because the amide core is conserved; however, the increased hydrophobicity and steric bulk of the benzamide directly alter permeability and protein-binding profiles in a manner that cannot be assumed equivalent.
| Evidence Dimension | Physicochemical property comparison (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW = 181.27 g/mol; XLogP3 = 2.1; TPSA = 29.1 Ų; HBD = 1; HBA = 1 [1] |
| Comparator Or Baseline | N-bicyclo[3.3.1]non-1-yl-benzamide (CAS 116137-38-3): MW = 243.34 g/mol; TPSA = 29.1 Ų; HBD = 1; HBA = 1 (XLogP3 not publicly computed but predicted ≥3.1) [2] |
| Quantified Difference | MW difference = +62 g/mol (+34%); estimated XLogP3 difference = +1.0 to +1.5 log units; TPSA identical |
| Conditions | Computed properties from PubChem (XLogP3 version 3.0), TPSA from Cactvs 3.4.8.24 [1]; benzamide MW and formula from angenechem catalog [2] |
Why This Matters
The 34% molecular-weight increase and predicted logP elevation of the benzamide analog alter absorption and distribution behavior sufficiently that in vitro or in vivo results obtained with one cannot be extrapolated to the other without re-validation.
- [1] PubChem Compound Summary for CID 3630419, Acetamide, N-bicyclo[3.3.1]non-1-yl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3630419 (accessed 2026-05-10). View Source
- [2] Angene Chemical Catalog: Benzamide, N-bicyclo[3.3.1]non-1-yl- (CAS 116137-38-3). https://www.angenechem.com (accessed 2026-05-10). View Source
